5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Reproducibility failure from generic triazole-3-thiol substitution undermines SAR continuity in antimicrobial lead optimization. This compound solves that by providing a defined, single-isomer 4-methoxybenzylidene Schiff base with a 3-ethoxyphenyl C5 substituent - distinct from the 3-methoxy regioisomer (CAS 613249-81-3). • Validated 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol scaffold with reported anti-Microsporum gypseum and anti-Staphylococcus aureus activity comparable to ketoconazole and streptomycin. • Computed XLogP3-AA = 3.6 enhances membrane partitioning for metalloantibiotic complex development; thione tautomer provides a soft C=S donor for Cu(I), Ag(I), Zn(II) coordination. • AldrichCPR-classified rare screening compound - supplied as-is for early discovery; confirm identity before use.

Molecular Formula C18H18N4O2S
Molecular Weight 354.4 g/mol
CAS No. 497921-80-9
Cat. No. B12012266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS497921-80-9
Molecular FormulaC18H18N4O2S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N4O2S/c1-3-24-16-6-4-5-14(11-16)17-20-21-18(25)22(17)19-12-13-7-9-15(23-2)10-8-13/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+
InChIKeyPJDAGGJDWHDQCR-XDHOZWIPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 43.22 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 497921-80-9): Chemical Identity & Procurement Baseline


5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 497921-80-9) is a synthetic 1,2,4-triazole-3-thiol derivative featuring a 3-ethoxyphenyl substituent at the 5-position and a 4-methoxybenzylideneamino Schiff base at the 4-position . The compound has a molecular formula of C18H18N4O2S and a molecular weight of 354.4 g/mol [1]. It is catalogued as part of the Sigma-Aldrich AldrichCPR collection of rare and unique screening compounds, supplied for early discovery research without accompanying analytical or biological characterization data . The compound exists in a thiol-thione tautomeric equilibrium, with the thione form (1,2,4-triazole-3-thione) being the thermodynamically favoured species in solution [2].

Why 5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Generic 1,2,4-Triazole-3-thiol Analogs


Within the 1,2,4-triazole-3-thiol chemotype, minor structural variations—such as the position of a methoxy substituent on the benzylidene ring or the nature of the aryl group at the 5-position—can profoundly alter molecular recognition, physicochemical properties, and biological activity profiles . The target compound's specific combination of a 3-ethoxyphenyl group and a 4-methoxybenzylideneamino moiety distinguishes it from its closest commercially available analog, the 3-methoxy regioisomer (CAS 613249-81-3). Published studies on related 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol scaffolds demonstrate that the substitution pattern on the benzylidene ring directly modulates antifungal potency against Microsporum gypseum and antibacterial activity against Staphylococcus aureus, with certain derivatives exhibiting superior or comparable activity to ketoconazole and streptomycin, respectively [1]. Consequently, generic substitution without confirming functional equivalence risks undermining assay reproducibility and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 497921-80-9)


Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy Substituent on the Benzylidene Ring

CAS 497921-80-9 bears a 4-methoxy (para) substituent on the benzylidene ring, in contrast to its closest commercially listed structural analog, CAS 613249-81-3, which carries a 3-methoxy (meta) substituent . In the broader class of 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiols, the position of methoxy substitution fundamentally alters electron distribution on the aromatic ring, which in turn modulates the compound's hydrogen-bonding capacity, molecular dipole, and binding interactions with biological targets such as DNA gyrase and topoisomerase enzymes [1]. While direct, head-to-head quantitative biological data for these two specific regioisomers have not been published in peer-reviewed literature, computed molecular properties indicate distinct electrostatic potential surfaces and rotatable bond geometries that would predict differential target engagement [2].

Medicinal Chemistry Structure-Activity Relationship Antimicrobial Screening

Tautomeric State Differentiation: Thiol vs. Thione Form and Its Impact on Reactivity

The target compound exists in a thiol-thione tautomeric equilibrium, with the IUPAC name from PubChem identifying the thione form as 3-(3-ethoxyphenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione [1]. The thione tautomer presents a distinct hydrogen-bond donor/acceptor profile compared to the thiol form. This tautomeric preference is influenced by the electronic nature of the substituents on the triazole and benzylidene rings. In analogous 1,2,4-triazole-5-thione Schiff bases, the thione form has been spectroscopically confirmed as the predominant species in solution, and this tautomeric state has been linked to antioxidant activity [2]. In contrast, simpler 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol precursors without the benzylidene moiety lack this extended conjugated imine system and exhibit different tautomeric distributions .

Medicinal Chemistry Tautomerism Molecular Recognition

LogP-Driven Differentiation: Lipophilicity Comparison with the 5-Phenyl Analog

The target compound (CAS 497921-80-9) has a computed XLogP3-AA value of 3.6 [1]. The unsubstituted 5-phenyl analog, 4-((4-methoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Sigma-Aldrich AldrichCPR, CAS not publicly listed), with molecular formula C16H14N4OS (MW ≈ 310 g/mol), lacks the ethoxy substituent and is predicted to have a lower LogP (estimated ~2.7–3.0 based on the loss of the -OCH2CH3 group). This difference of approximately 0.6–0.9 LogP units indicates that the target compound is significantly more lipophilic, which may translate to enhanced membrane permeability but potentially reduced aqueous solubility [1]. The 3-ethoxyphenyl group also introduces an additional rotatable bond (6 vs. an estimated 4 bonds for the phenyl analog), which may affect conformational entropy and binding affinity [1].

Physicochemical Profiling Drug-Likeness Permeability Prediction

Scaffold-Level Antimicrobial Activity: Class Evidence from 4-(Benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiols

A published study on seventeen derivatives of the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold—the same core chemotype as CAS 497921-80-9—demonstrated that all compounds exhibited strong antifungal activity against Microsporum gypseum (superior or comparable to ketoconazole) and strong antibacterial activity against Staphylococcus aureus (superior or comparable to streptomycin) [1]. Six of the seventeen derivatives showed antifungal activity superior to ketoconazole, while one derivative showed antibacterial activity superior to streptomycin [1]. The study further revealed that none of the compounds were active against Candida albicans, Aspergillus niger, or Escherichia coli, indicating a narrow but potent spectrum of activity for this scaffold [1]. While the target compound (CAS 497921-80-9) was not specifically included in this panel, the 3-ethoxyphenyl + 4-methoxybenzylidene substitution pattern represents a distinct chemical space within this active scaffold that remains empirically unexplored.

Antimicrobial Drug Discovery Phenotypic Screening Schiff Base SAR

High-Value Application Scenarios for 5-(3-Ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (CAS 497921-80-9)


Structure-Activity Relationship (SAR) Expansion of 4-(Benzylideneamino)-1,2,4-triazole-3-thiol Antimicrobial Leads

The compound serves as a rationally designed SAR probe to explore the effect of dual lipophilic substitution (3-ethoxyphenyl at C5 + 4-methoxybenzylidene at N4) on the antimicrobial activity of the validated 4-(benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol scaffold [1]. As demonstrated previously, this scaffold exhibits potent, narrow-spectrum activity against Microsporum gypseum and Staphylococcus aureus, with certain derivatives outperforming ketoconazole and streptomycin [1]. The target compound's enhanced lipophilicity (computed XLogP3-AA = 3.6 vs. an estimated ~2.7–3.0 for the parent 5-phenyl analog) [2] is predicted to alter membrane partitioning and may broaden or shift the antimicrobial spectrum. Procurement of CAS 497921-80-9 specifically (rather than the 3-methoxy regioisomer, CAS 613249-81-3) is critical, as the para-methoxy substitution pattern alters the electrostatic potential surface of the benzylidene ring and may confer distinct target-binding properties .

Computational Chemistry and Molecular Docking Campaigns Targeting Bacterial DNA Gyrase and Topoisomerase

Molecular docking studies suggest that 1,2,4-triazole-3-thiol Schiff bases can effectively bind to bacterial DNA gyrase and topoisomerase enzymes, thereby disrupting DNA replication [1]. The target compound, with its thione tautomeric form confirmed by the IUPAC name assignment as 3-(3-ethoxyphenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione [2], presents the C=S group as a potential metal-coordinating moiety for interaction with the catalytic magnesium ions in the active site of these enzymes . The specific combination of 3-ethoxyphenyl and 4-methoxybenzylidene substituents provides a unique shape and electrostatic complementarity profile that can be exploited in structure-based drug design (SBDD) workflows, including pharmacophore modeling, molecular dynamics simulations, and free-energy perturbation (FEP) calculations.

Coordination Chemistry and Metallodrug Discovery Using the Thione-Thiol Ligand System

The compound's thiol-thione tautomeric equilibrium, with the thione form predominating [1], makes it a versatile ligand for transition metal coordination. The C=S sulfur atom can act as a soft donor for metals such as Cu(I), Ag(I), Au(I), and Zn(II), while the imine nitrogen of the benzylideneamino group can serve as an additional coordination site. Related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol ligands have been successfully used to prepare nanosized metal complexes with Pt(II), Ni(II), Cu(II), and Pd(II) that exhibit enhanced biological activity compared to the free ligands [2]. The target compound's extended conjugation (through the benzylidene imine) and higher lipophilicity (XLogP3-AA = 3.6) may confer superior membrane permeability to its metal complexes, making it an attractive scaffold for metalloantibiotic development.

Chemical Biology Probe Development Leveraging the Reactive Thiol Handle

The presence of a thiol group in the target compound provides a reactive handle for covalent modification strategies, including S-alkylation, disulfide formation, and Michael addition [1]. This reactivity enables the compound to be used as a starting material for generating focused libraries of S-substituted derivatives for phenotypic screening. Compared to the 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol precursor (MFCD07364329) [2], the target compound already incorporates the benzylidene Schiff base, placing it one synthetic step ahead for SAR studies that require further diversification at the sulfur atom. The computed 6 rotatable bonds and 5 hydrogen-bond acceptors suggest sufficient molecular flexibility and polarity for further functionalization while maintaining drug-like properties.

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